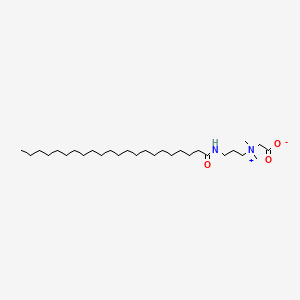
2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline is a complex organic compound with a unique structure that includes multiple methoxy groups and a methyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation or Bischler-Napieralski cyclization.
Introduction of Methoxy Groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Methylation: Introduction of the methyl group can be done using methylating agents such as methyl iodide or methyl triflate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline exerts its effects involves interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,10,11-Tetramethoxy-6-methyl-isoquinoline
- 2,3,10,11-Tetramethoxy-6-methyl-quinoline
- 2,3,10,11-Tetramethoxy-6-methyl-naphthalene
Uniqueness
2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline is unique due to its specific arrangement of methoxy and methyl groups, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
47539-06-0 |
|---|---|
Formule moléculaire |
C22H22NO4+ |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2,3,10,11-tetramethoxy-6-methylisoquinolino[3,2-a]isoquinolin-7-ium |
InChI |
InChI=1S/C22H22NO4/c1-13-6-15-9-20(25-3)22(27-5)11-17(15)18-7-14-8-19(24-2)21(26-4)10-16(14)12-23(13)18/h6-12H,1-5H3/q+1 |
Clé InChI |
GMPFYSPIYKEORH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=C(C=C2C3=[N+]1C=C4C=C(C(=CC4=C3)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)











